molecular formula C22H18ClNO6S B302721 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

Katalognummer B302721
Molekulargewicht: 459.9 g/mol
InChI-Schlüssel: FXHFRBKFLUWUBY-BOPFTXTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid, also known as CAY10585, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the protein PPARγ, which is involved in the regulation of glucose and lipid metabolism in the body.

Wirkmechanismus

2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid works by binding to the ligand-binding domain of PPARγ, which prevents the protein from activating its target genes. This results in a decrease in the expression of genes involved in lipid and glucose metabolism, which can lead to improvements in insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid can improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. In addition, 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid has been shown to reduce inflammation and improve lipid metabolism in these models. These effects are likely due to the inhibition of PPARγ activity by 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid in lab experiments is its potency and specificity for PPARγ. This makes it a valuable tool for studying the role of this protein in metabolic disorders. However, one limitation of using 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several areas of future research that could be explored with 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid. One area of interest is the potential use of this compound in the treatment of metabolic disorders such as type 2 diabetes and obesity. Another area of research could involve the use of 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid to study the role of PPARγ in other diseases such as cancer and cardiovascular disease. In addition, further studies could be conducted to explore the safety and toxicity of 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid, which could help to expand its potential applications in scientific research.

Synthesemethoden

The synthesis of 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid involves a multi-step process that begins with the reaction of 4-chloroaniline with ethyl acetoacetate to form a substituted thiophene intermediate. This intermediate is then reacted with 4-(bromomethyl)phenol to form the desired compound. The final step involves the hydrolysis of the ethyl ester group to yield the carboxylic acid derivative of 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid.

Wissenschaftliche Forschungsanwendungen

2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid has been extensively studied for its potential use in scientific research. One of the most promising areas of research involves the role of PPARγ in the development of metabolic disorders such as type 2 diabetes and obesity. 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid has been shown to be a potent inhibitor of PPARγ, which makes it a valuable tool for studying the role of this protein in these diseases.

Eigenschaften

Produktname

2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

Molekularformel

C22H18ClNO6S

Molekulargewicht

459.9 g/mol

IUPAC-Name

2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H18ClNO6S/c1-2-29-22(28)19-20(27)17(31-21(19)24-15-7-5-14(23)6-8-15)11-13-3-9-16(10-4-13)30-12-18(25)26/h3-11,24H,2,12H2,1H3,(H,25,26)/b17-11-

InChI-Schlüssel

FXHFRBKFLUWUBY-BOPFTXTBSA-N

Isomerische SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C1=O)NC3=CC=C(C=C3)Cl

SMILES

CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC(=O)O)C1=O)NC3=CC=C(C=C3)Cl

Kanonische SMILES

CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC(=O)O)C1=O)NC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.